molecular formula C13H10ClN3S B2937825 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine CAS No. 241132-53-6

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine

Cat. No.: B2937825
CAS No.: 241132-53-6
M. Wt: 275.75
InChI Key: YZPNDUQZPUDZGE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chloro group and the imidazo[2,1-b][1,3]thiazole moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is unique due to its specific structural features, such as the presence of the phenyl group and the methylene linkage.

Properties

IUPAC Name

N-benzyl-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-12-11(17-6-7-18-13(17)16-12)9-15-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNDUQZPUDZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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